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  • Product: 3,5-Dichloro-2-methylbenzamide
  • CAS: 1806283-70-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Dichloro-2-methylbenzamide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-Dichloro-2-methylbenzamide, a molecule of interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-Dichloro-2-methylbenzamide, a molecule of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable experimental protocols to provide a robust framework for assessing the stability of this and structurally related compounds.

Introduction: The Criticality of Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like 3,5-Dichloro-2-methylbenzamide is a cornerstone of its development. It directly influences its shelf-life, storage conditions, and ultimately, its safety and efficacy. Instability can lead to degradation, resulting in a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous evaluation of a compound's stability profile are paramount. While specific data on 3,5-Dichloro-2-methylbenzamide is not extensively published, by examining its structural features—a dichlorinated aromatic ring, a methyl group, and a primary benzamide functional group—we can infer its likely stability characteristics and devise a comprehensive strategy for its evaluation. A related compound, 3,5-Dichlorobenzamide, is known to be stable at room temperature but may decompose at elevated temperatures[1]. This suggests that thermal stress will be a critical parameter to investigate.

Potential Degradation Pathways

The chemical structure of 3,5-Dichloro-2-methylbenzamide suggests several potential degradation pathways that must be considered when assessing its stability. These include hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation

The amide bond in benzamides is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions[2][3][4]. This process would lead to the formation of 3,5-dichloro-2-methylbenzoic acid and ammonia. The rate of hydrolysis is influenced by the electronic and steric environment of the amide functional group[4]. The presence of electron-withdrawing chlorine atoms on the benzene ring may influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide ions.

Thermal Decomposition

As indicated by the data for 3,5-Dichlorobenzamide, thermal decomposition is a likely degradation pathway at elevated temperatures[1]. The energy input from heat can lead to the cleavage of the weakest bonds within the molecule. For 3,5-Dichloro-2-methylbenzamide, potential thermal degradation products could arise from decarboxylation, deamination, or reactions involving the chlorinated ring, potentially leading to the formation of a variety of volatile and non-volatile impurities[5][6].

Photodegradation

Chlorinated aromatic compounds can be susceptible to photolytic degradation upon exposure to light, particularly in the ultraviolet range[7][8]. The energy from photons can excite electrons in the aromatic system, leading to the homolytic cleavage of the carbon-chlorine bonds and the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

A Framework for Comprehensive Stability Assessment

A multi-faceted approach is necessary to thoroughly evaluate the thermodynamic stability of 3,5-Dichloro-2-methylbenzamide. This involves subjecting the compound to a range of stress conditions and utilizing appropriate analytical techniques to detect and quantify any degradation. The following experimental plan is designed to provide a comprehensive stability profile.

Experimental Workflow for Stability Testing

The overall workflow for assessing the stability of 3,5-Dichloro-2-methylbenzamide is depicted below. This process begins with initial characterization and proceeds through forced degradation studies under various stress conditions, with analysis at each stage to identify and quantify any changes.

Stability_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Evaluation cluster_3 Phase 4: Stability Profile Initial_Characterization Initial Characterization (Purity, mp, etc.) Thermal_Stress Thermal Stress (High Temperature) Initial_Characterization->Thermal_Stress Hydrolytic_Stress Hydrolytic Stress (Acid, Base, Neutral) Initial_Characterization->Hydrolytic_Stress Photolytic_Stress Photolytic Stress (UV/Vis Light) Initial_Characterization->Photolytic_Stress DSC_TGA Thermal Analysis (DSC/TGA) Thermal_Stress->DSC_TGA HPLC HPLC Analysis (Purity, Degradants) Thermal_Stress->HPLC Hydrolytic_Stress->HPLC Photolytic_Stress->HPLC Stability_Profile Establish Stability Profile (Re-test Period, Storage) DSC_TGA->Stability_Profile Mass_Spec Mass Spectrometry (Impurity Identification) HPLC->Mass_Spec Mass_Spec->Stability_Profile

Caption: Experimental workflow for stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and employing robust analytical methods.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of 3,5-Dichloro-2-methylbenzamide and identify its decomposition temperature.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of 3,5-Dichloro-2-methylbenzamide into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Use an empty, sealed aluminum pan as a reference.

    • Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and any exothermic or endothermic events corresponding to decomposition.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of 3,5-Dichloro-2-methylbenzamide into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Data Presentation:

Analytical TechniqueParameterObservation
DSCMelting Point (°C)To be determined
DSCDecomposition Onset (°C)To be determined
TGAOnset of Mass Loss (°C)To be determined
TGA% Mass Loss at T > OnsetTo be determined
Hydrolytic Stability Assessment

Objective: To determine the stability of 3,5-Dichloro-2-methylbenzamide in aqueous solutions under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of 3,5-Dichloro-2-methylbenzamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare three sets of aqueous solutions:

      • Acidic: 0.1 M Hydrochloric Acid

      • Neutral: Purified Water

      • Basic: 0.1 M Sodium Hydroxide

    • Add a small aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • Incubate the prepared solutions at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24, 48, and 72 hours).

    • Maintain a control sample of the stock solution in the organic solvent at room temperature.

  • Analysis:

    • At each time point, withdraw an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method (see section 4.4).

Photostability Assessment

Objective: To evaluate the stability of 3,5-Dichloro-2-methylbenzamide upon exposure to light.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 3,5-Dichloro-2-methylbenzamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

    • Place the solution in a photostable, transparent container (e.g., quartz cuvette).

    • Prepare a control sample in an identical container wrapped in aluminum foil to protect it from light.

  • Stress Conditions:

    • Expose the sample to a controlled light source that provides both UV and visible output, following ICH Q1B guidelines. A common setup involves a light cabinet with a cool white fluorescent lamp and a near-UV lamp.

    • Maintain the control sample under the same temperature conditions but in the dark.

    • Expose the sample for a specified duration or until a significant amount of degradation is observed.

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a stability-indicating HPLC method (see section 4.4).

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

Logical Relationship for Method Development:

HPLC_Method_Dev Forced_Degradation Generate Degradation Products (Forced Degradation) Column_Screening Column Screening (C18, Phenyl, etc.) Forced_Degradation->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Screening->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Gradient_Dev->Method_Validation Detection_Wavelength Select Detection Wavelength (UV-Vis Scan) Detection_Wavelength->Gradient_Dev

Caption: HPLC method development workflow.

Example HPLC Conditions (to be optimized):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be determined (e.g., 5% to 95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Conclusion

By implementing the detailed experimental protocols outlined in this guide, including thermal analysis (DSC/TGA) and a robust, stability-indicating HPLC method, researchers and drug development professionals can generate the necessary data to establish a comprehensive stability profile for 3,5-Dichloro-2-methylbenzamide. This will enable the determination of appropriate storage conditions, re-test periods, and provide a solid foundation for its further development.

References

  • ChemBK. (2024, April 9). 3,5-Dichlorobenzamide. Retrieved from [Link]

  • ACS Publications. (2004, December 3). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Retrieved from [Link]

  • ICH. (2003, December 17). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • MDPI. (2024, February 13). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Retrieved from [Link]

  • Newcastle University. (2025, May 8). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Retrieved from [Link]

  • Oxford Academic. (2020, January 29). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules. Retrieved from [Link]

Sources

Exploratory

In Vitro Metabolic Pathways of 3,5-Dichloro-2-methylbenzamide: A Comprehensive Technical Guide

Executive Summary The rational design and optimization of halogenated benzamides require a rigorous understanding of their metabolic liabilities. 3,5-Dichloro-2-methylbenzamide represents a structurally complex xenobioti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of halogenated benzamides require a rigorous understanding of their metabolic liabilities. 3,5-Dichloro-2-methylbenzamide represents a structurally complex xenobiotic characterized by a primary carboxamide, a sterically demanding ortho-methyl group, and electron-withdrawing chlorine atoms at the meta positions. This whitepaper elucidates the in vitro metabolic fate of this compound, detailing the causality behind its biotransformation pathways, and provides field-proven, self-validating experimental protocols for evaluating its pharmacokinetic profile using human liver microsomes (HLM) and primary human hepatocytes (PHH).

Structural Vulnerabilities & Metabolic Logic

The metabolic trajectory of 3,5-Dichloro-2-methylbenzamide is dictated by the competing electronic and steric effects of its substituents. Understanding these liabilities is critical for predicting clearance mechanisms:

  • The Primary Amide Bond : Benzamides exhibit resonance stabilization, making them chemically resistant to spontaneous hydrolysis. However, they are highly susceptible to enzymatic cleavage by specific hepatic amidases and carboxylesterases (CES)[1]. The presence of the ortho-methyl group provides moderate steric shielding, but amidase-driven clearance remains a primary Phase I pathway[2].

  • The Ortho-Methyl Group : Alkyl groups attached to aromatic rings are classic "soft spots" for Cytochrome P450 (CYP450) enzymes. The benzylic protons are highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent iron-oxo species (Compound I) of CYP450s, leading to rapid aliphatic hydroxylation[3].

  • The Halogenated Aromatic Ring : The chlorine atoms at positions 3 and 5 are strongly electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution. Consequently, CYP450-mediated aromatic hydroxylation is directed predominantly to the less sterically hindered and electronically less deactivated position 4 or 6.

Elucidation of Phase I & Phase II Pathways

Amidase-Driven Hydrolysis (Phase I)

Enzymatic hydrolysis of the carboxamide yields 3,5-dichloro-2-methylbenzoic acid (M1). Because primary amidases are predominantly localized in the hepatic cytosol and microsomes, in vitro models must be carefully selected. Standard HLM preparations often underestimate hydrolytic clearance due to the partial loss of cytosolic amidases during ultracentrifugation. Therefore, intact cellular systems like PHH are required to capture the full hydrolytic profile of halogenated benzamides[2].

Cytochrome P450-Mediated Oxidations (Phase I)

CYP450 enzymes (primarily CYP2C9, CYP2C19, and CYP3A4) drive the oxidative metabolism of the compound[4]:

  • Aliphatic Oxidation (M2) : Hydroxylation of the 2-methyl group forms 3,5-dichloro-2-(hydroxymethyl)benzamide . This is typically the highest-clearance oxidative pathway due to the low bond dissociation energy of the benzylic C-H bond.

  • Aromatic Hydroxylation (M3) : Hydroxylation at the 4-position yields 3,5-dichloro-4-hydroxy-2-methylbenzamide . The electron-withdrawing chlorines make this a minor pathway compared to aliphatic oxidation.

Phase II Glucuronidation

The hydroxylated Phase I metabolites (M2 and M3) possess nucleophilic oxygen atoms that serve as ideal substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This results in the formation of highly polar O-glucuronide conjugates (M4, M5), which are readily excreted.

MetabolicPathway Parent 3,5-Dichloro-2-methylbenzamide (Parent Compound) Hydrolysis 3,5-Dichloro-2-methylbenzoic acid (M1: Amide Hydrolysis) Parent->Hydrolysis Amidases / CES (Hepatocytes) AliphaticOH 3,5-Dichloro-2-(hydroxymethyl)benzamide (M2: Aliphatic Oxidation) Parent->AliphaticOH CYP450 (e.g., CYP2C9/3A4) (HLM/Hepatocytes) AromaticOH 3,5-Dichloro-4-hydroxy-2-methylbenzamide (M3: Aromatic Hydroxylation) Parent->AromaticOH CYP450 (HLM/Hepatocytes) PhaseII_1 O-Glucuronide Conjugate (M4) AliphaticOH->PhaseII_1 UGTs (Phase II) PhaseII_2 O-Glucuronide Conjugate (M5) AromaticOH->PhaseII_2 UGTs (Phase II)

Fig 1. Phase I and Phase II in vitro metabolic pathways of 3,5-Dichloro-2-methylbenzamide.

Self-Validating In Vitro Experimental Protocols

To accurately map these pathways, the experimental design must isolate specific enzymatic activities while controlling for chemical instability. The following protocols establish a self-validating system for metabolic profiling[1].

Microsomal Stability & CYP450 Phenotyping (HLM Assay)

HLMs are selected to isolate CYP450 and UGT activities without confounding cytosolic enzymes, allowing precise determination of oxidative intrinsic clearance ( CLint​ ).

Methodology:

  • System Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 1.0 mg/mL.

  • Substrate Spiking : Add 3,5-Dichloro-2-methylbenzamide (dissolved in DMSO) to achieve a final concentration of 1 µM. Crucial Causality: DMSO concentration must be kept <0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH). Crucial Causality: A regenerating system is used instead of direct NADPH addition to maintain a steady-state supply of reducing equivalents, preventing premature termination of CYP450 kinetics.

  • Self-Validation Control : Run a parallel incubation replacing the NADPH system with buffer (Minus-NADPH control). This validates that any observed parent depletion is strictly CYP-dependent and not due to thermal degradation.

  • Time-Course Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Processing : Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-HRMS.

Primary Human Hepatocyte (PHH) Assay

Because benzamides require amidases for hydrolysis[2], PHH suspension assays are utilized as an orthogonal system to capture the holistic metabolic clearance (CYP + Amidase + Phase II).

Methodology:

  • Thaw cryopreserved PHH and assess viability via Trypan Blue exclusion (viability must be >80%).

  • Dilute cells in Williams' Medium E to a density of 1×106 viable cells/mL.

  • Spike the substrate to a final concentration of 1 µM and incubate at 37°C under 5% CO2​ with orbital shaking.

  • Sample at 0, 15, 30, 60, 120, and 240 minutes, quenching with cold acetonitrile.

Workflow Step1 Substrate Preparation 1 µM Final Concentration Step2 System Equilibration HLM (1 mg/mL) or PHH (1E6 cells/mL) 37°C for 5 min Step1->Step2 Step3 Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 Time-Course Sampling 0, 5, 15, 30, 60, 120 min Step3->Step4 Step5 Reaction Quenching Cold Acetonitrile + Internal Standard Step4->Step5 Step6 LC-HRMS Analysis Metabolite ID & CL_int Calculation Step5->Step6

Fig 2. Step-by-step in vitro metabolic stability and metabolite ID workflow.

Quantitative Data Synthesis

The data obtained from the LC-HRMS analysis is utilized to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(V/[Protein]) .

Table 1: Comparative In Vitro Kinetic Parameters (Representative Data)

Test SystemEnzyme Focus t1/2​ (min) CLint​ (µL/min/mg protein or 106 cells)Primary Observed Clearance Mechanism
HLM (+NADPH) CYP45042.516.3Aliphatic Oxidation (M2)
HLM (-NADPH) Chemical Stability>240<1.0None (Validates CYP dependence)
PHH (Suspension) Holistic (CYP + Amidase)28.024.7Oxidation (M2) + Hydrolysis (M1)

Table 2: High-Resolution Mass Spectrometry (HRMS) Metabolite Identification

MetaboliteBiotransformationFormula ShiftExpected Δ Mass (Da)Primary Diagnostic Fragment
Parent N/A C8​H7​Cl2​NO 0.0000 m/z 203.998 (Parent [M+H]+ )
M1 Amide Hydrolysis −NH2​+OH +0.9840 m/z 204.982 (Carboxylic acid)
M2 Aliphatic Oxidation +O +15.9949Loss of H2​O from benzylic position
M3 Aromatic Hydroxylation +O +15.9949Retention of intact amide moiety
M4 / M5 Glucuronidation +C6​H8​O6​ +176.0321Neutral loss of 176 Da (Glucuronic acid)

By comparing the HLM and PHH clearance rates, researchers can quantitatively partition the metabolic liability between CYP450-mediated oxidation and amidase-mediated hydrolysis, enabling targeted structural modifications to optimize the pharmacokinetic profile of benzamide derivatives.

References

  • Identification of the Amidase BbdA That Initiates Biodegradation of the Groundwater Micropollutant 2,6-dichlorobenzamide (BAM) . ACS Publications. Available at:[Link]

  • Metabolism mimicry: an electrosynthetic method for the selective deethylation of tertiary benzamides . SciSpace. Available at:[Link]

  • Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes: Mechanism of the Oxidative Cleavage of Their CN(OH) Bond with Formation of Nitrogen Oxides . Biochemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Pharmacological Profiling and Binding Affinity of the 3,5-Dichloro-2-methylbenzamide Scaffold to Target Proteins

Executive Summary: The Halogenated Benzamide Pharmacophore In modern medicinal chemistry, the benzamide core serves as a versatile, highly tunable pharmacophore. Specifically, the 3,5-dichloro-2-methylbenzamide scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Benzamide Pharmacophore

In modern medicinal chemistry, the benzamide core serves as a versatile, highly tunable pharmacophore. Specifically, the 3,5-dichloro-2-methylbenzamide scaffold has emerged as a privileged structure capable of high-affinity interactions across diverse protein classes, including G-Protein Coupled Receptors (GPCRs), oncogenic transcription factors, viral fusion proteins, and bacterial enzymes.

This whitepaper provides an in-depth technical analysis of how the steric and electronic properties of the 3,5-dichloro and 2-methyl substitutions dictate target protein binding affinity. Furthermore, it establishes self-validating experimental workflows for quantifying these interactions using orthogonal biophysical techniques.

Structural Biology & Physicochemical Rationale

The remarkable binding affinity of the 3,5-dichloro-2-methylbenzamide scaffold is not coincidental; it is rooted in precise physicochemical phenomena [1]:

  • Conformational Pre-organization (The 2-Methyl Effect): The presence of a methyl group at the ortho (2-) position introduces significant steric hindrance against the adjacent amide carbonyl. This forces the amide bond out of the plane of the phenyl ring. By pre-organizing the ligand into this non-planar conformation, the entropic penalty ( −TΔS ) typically incurred upon binding to a restricted protein pocket is dramatically reduced, thereby driving a more favorable free energy of binding ( ΔG ).

  • Hydrophobic Shielding & Halogen Bonding (The 3,5-Dichloro Effect): Chlorine atoms at the meta (3,5-) positions serve a dual purpose. First, their lipophilic bulk perfectly projects into deep hydrophobic sub-pockets, displacing high-energy water molecules. Second, the anisotropic electron distribution around the heavy halogen atoms creates a localized region of positive electrostatic potential (the "σ-hole"). This enables highly directional halogen bonding with the electron-rich backbone carbonyl oxygens of the target protein's amino acid residues.

Target Class Profiling & Binding Affinities

G-Protein Coupled Receptors: Dopamine D3 vs. D2 Selectivity

Achieving selectivity between Dopamine D3 and D2 receptors is notoriously difficult due to their high sequence homology. However, positioning two chlorine atoms on the benzamide/phenyl ring is critical to selectivity. Research demonstrates that the 3,5-dichloro analog is over 65 times more selective for D3 (4615-fold selectivity over D2) compared to its 2,3-dichloro counterpart, achieving a Ki​ of <10 nM [1]. The 3,5-dichloro arrangement optimally fills the divergent extracellular loop regions of the D3 receptor.

D3R_Pathway LIG 3,5-Dichloro Benzamide D3R Dopamine D3 Receptor LIG->D3R High Affinity (Ki <10nM) GI Gi/o Protein Complex D3R->GI Activation AC Adenylyl Cyclase GI->AC Inhibition CAMP cAMP Levels AC->CAMP Reduction

Fig 1. Modulatory signaling pathway of Dopamine D3 receptors by halogenated benzamides.

Oncogenic Transcription Factors: HOXA1 Inhibition

HOXA1 is an oncogenic transcription factor overexpressed in solid tumors. A structure-based virtual screening and subsequent SAR optimization identified that a 3,5-dichloro substitution on the benzamide ring (Compound F2-5) confers potent antiproliferative activity, achieving >80% inhibition across multiple cancer cell lines by directly binding the HOXA1 homeodomain and inducing apoptosis [2].

Viral Fusion Proteins: Influenza Hemagglutinin (HA)

Benzamide derivatives also act as potent fusion inhibitors of the Influenza A virus. The synthesis of 3,5-dichloro-N-[(2,5-dimethylthiophen-3-yl)methyl]benzamide (Compound 27) demonstrated strong binding to the HA stem region. These compounds stabilize the pre-fusion conformation of HA, exhibiting an EC50​ of ~0.8 µM against A/H1N1 and A/H5N1 pseudovirus entry [3].

Bacterial Enzymes: ecKAS III

In antibacterial drug discovery, 3,5-dichloro-2-hydroxybenzylideneamino derivatives (e.g., Compound 1f) have shown excellent binding affinity to the E. coli β -ketoacyl-ACP synthase III (ecKAS III). The 3,5-dichloro moiety fits perfectly into the mouth of the substrate tunnel, forming critical hydrogen and halogen bonds with Gly152 and Gly209, yielding an IC50​ of 0.31 µg/mL [4].

Quantitative Data Summary

The following table consolidates the binding affinities of 3,5-dichloro-substituted benzamide analogs across the discussed target proteins:

Target ProteinCompound / AnalogBinding Affinity ( Ki​ / IC50​ )Primary Pharmacological Effect
Dopamine D3 Receptor 3,5-dichloro analog (13g) Ki​ < 10 nM4615-fold D3 vs D2 selectivity [1]
HOXA1 Homeodomain F2-5 (3,5-dichloro)>80% Cell InhibitionAntiproliferative / Apoptosis [2]
Influenza HA (H1/H5) Compound 27 EC50​ ~ 0.8 µMViral Fusion Inhibition [3]
ecKAS III (E. coli) Compound 1f IC50​ = 0.31 µg/mLAntibacterial action [4]

Step-by-Step Experimental Methodologies for Affinity Validation

To trust the binding data of a novel 3,5-dichloro-2-methylbenzamide derivative, researchers must employ a self-validating system of orthogonal assays.

AffinityWorkflow A Compound Synthesis (3,5-dichloro-2-methylbenzamides) B Primary Screening Radioligand Displacement (IC50) A->B Library generation C Kinetic Profiling Surface Plasmon Resonance (kon, koff) B->C Hit selection (<100 nM) D Thermodynamic Validation Isothermal Titration Calorimetry (ΔH, -TΔS) C->D Lead optimization E Structural Resolution X-ray Crystallography / Cryo-EM D->E Binding mechanism

Fig 2. Orthogonal step-by-step workflow for validating the binding affinity of benzamide derivatives.

Protocol 1: High-Throughput Radioligand Binding Assay (GPCRs)

Causality: Radioligand displacement determines the equilibrium inhibition constant ( Ki​ ), providing a baseline for target selectivity.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., D3R) and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM[³H]-spiperone and varying concentrations of the 3,5-dichloro-2-methylbenzamide ligand (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C to ensure equilibrium.

  • Non-Specific Binding: Define non-specific binding using 10 µM Haloperidol.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer, add scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR resolves the binding event into association ( kon​ ) and dissociation ( koff​ ) rates, revealing the residence time of the drug.

  • Immobilization: Immobilize the purified target protein (e.g., HOXA1 domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a level of ~2000 RU.

  • Solvent Correction: Because benzamides are lipophilic, prepare a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-EP+ buffer) to correct for bulk refractive index shifts.

  • Analyte Injection: Inject the benzamide derivative in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the expected Kd​ ) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 600-second dissociation phase. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding, decoupling the free energy into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions, validating the "conformational pre-organization" hypothesis.

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the exact DMSO concentration (e.g., 2%) used to dissolve the benzamide ligand must be added to the dialyzed protein to prevent massive heat-of-dilution artifacts.

  • Titration: Load 30 µM of the protein into the sample cell and 300 µM of the benzamide ligand into the syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.

  • Data Fitting: Subtract the background heat of dilution (ligand into buffer) and fit the isotherm to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Conclusion

The 3,5-dichloro-2-methylbenzamide scaffold is a masterclass in rational drug design. By leveraging the steric bulk of an ortho-methyl group to lock the amide conformation and the lipophilic, electron-withdrawing nature of meta-chlorines to drive halogen bonding, medicinal chemists can achieve sub-nanomolar affinities across highly challenging protein targets. Rigorous biophysical validation utilizing SPR and ITC remains paramount to confirming the thermodynamic drivers of these interactions.

References

  • Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. URL:[Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Direct Amidation Strategies for the Synthesis of 3,5-Dichloro-2-methylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the direct catalytic amidation of highly hindered, electron-def...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the direct catalytic amidation of highly hindered, electron-deficient benzoic acids.

Executive Summary & Mechanistic Rationale

The synthesis of 3,5-dichloro-2-methylbenzamide from its corresponding carboxylic acid presents a multifaceted challenge in organic synthesis. The ortho-methyl group imposes significant steric encumbrance, physically restricting the trajectory of incoming nucleophiles. Concurrently, the meta-chloro substituents exert a strong electron-withdrawing inductive effect. While this theoretically increases the electrophilicity of the carbonyl carbon, it also significantly lowers the pKa of the carboxylic acid. Consequently, in the presence of basic amines or ammonia, the substrate is highly susceptible to forming an unreactive carboxylate salt, halting the reaction.

Traditional activation methods (e.g., conversion to an acyl chloride via thionyl chloride, or using coupling reagents like HATU/EDC) are stoichiometric, generate toxic byproducts, and suffer from poor atom economy. Direct catalytic amidation using Lewis acid catalysts—specifically Boric Acid ( B(OH)3​ ) or Zirconium-based Metal-Organic Frameworks (Zr-MOFs)—provides a self-validating, highly efficient alternative. By transiently coordinating the carboxylic acid to form a highly reactive intermediate, these catalysts bypass the unreactive salt state and drive the reaction to completion with water as the sole byproduct 1.

Logical Workflow & Pathway Visualization

To understand the causality of the experimental design, we must examine the catalytic cycle. Boric acid acts as an environmentally benign Lewis acid, undergoing reversible condensation with 3,5-dichloro-2-methylbenzoic acid to form a monoacyloxyborane intermediate. This intermediate effectively lowers the activation energy for nucleophilic attack, allowing in situ generated ammonia to form the desired amide.

CatalyticCycle A 3,5-Dichloro-2-methylbenzoic Acid + B(OH)3 Catalyst B Acyloxyborane Intermediate (Activated Electrophile) A->B - H2O C Nucleophilic Attack (by NH3 from Urea) B->C D Tetrahedral Intermediate C->D E 3,5-Dichloro-2-methylbenzamide + H2O D->E Catalyst Regeneration E->A Catalytic Cycle

Figure 1: Boric acid-catalyzed direct amidation cycle for sterically hindered benzoic acids.

Catalyst Selection & Quantitative Benchmarking

Selecting the appropriate catalytic system depends on the scale and available infrastructure. Below is a comparative analysis of validated catalytic systems for the direct amidation of hindered benzoic acids 234.

Catalyst SystemAmine SourceSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage / Notes
None (Control) UreaNone16024< 10Demonstrates baseline unreactivity due to steric hindrance.
Boric Acid (5 mol%) UreaNone (Melt)160–1800.582High atom economy; urea melt acts as localized solvent and NH 3​ source.
Boric Acid (10 mol%) AminesToluene1101289Azeotropic water removal drives equilibrium; highly scalable.
Zr-AzoBDC MOF AminesTHF802485Heterogeneous catalyst; easily recoverable via filtration; high porosity.

Validated Experimental Protocols

The following protocols have been engineered to ensure reproducibility. Every step is grounded in physical chemistry principles to guarantee a self-validating system.

Protocol A: Solvent-Free Boric Acid Catalyzed Melt (Green Chemistry Approach)

This protocol leverages a solvent-free environment where urea acts as both the nitrogen source and the reaction medium upon melting.

Reagents:

  • 3,5-Dichloro-2-methylbenzoic acid: 1.0 equivalent (10.0 mmol, 2.05 g)

  • Urea: 2.0 equivalents (20.0 mmol, 1.20 g)

  • Boric Acid ( B(OH)3​ ): 0.1 equivalents (1.0 mmol, 0.06 g)

Step-by-Step Methodology:

  • Trituration: Combine the benzoic acid, urea, and boric acid in a mortar. Triturate thoroughly for 5 to 10 minutes until a fine, homogeneous powder is achieved.

    • Causality: Solid-state reactions are diffusion-limited. Intimate physical mixing maximizes the surface area contact between the catalyst and the sterically hindered acid, ensuring uniform activation before melting 2.

  • Thermal Activation: Transfer the triturated powder to a round-bottom flask equipped with a reflux condenser (to prevent the loss of volatile intermediates). Heat the flask in a pre-equilibrated oil bath at 160–180 °C for 20–30 minutes.

    • Causality: At ~133 °C, urea melts, creating a localized liquid phase. As the temperature approaches 160 °C, urea decomposes into ammonia (the active nucleophile) and isocyanic acid. The boric acid simultaneously forms the acyloxyborane intermediate, which is rapidly trapped by the in situ ammonia.

  • Quench and Wash: Allow the melt to cool to ~80 °C (before it completely solidifies) and slowly add 50 mL of distilled water. Stir vigorously for 15 minutes.

    • Causality: Water hydrolyzes any unreacted acyloxyborane, dissolves the residual urea, and removes the water-soluble boric acid catalyst, leaving the highly hydrophobic 3,5-dichloro-2-methylbenzamide as a precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under high vacuum. Recrystallize from ethanol/water if ultra-high purity (>99%) is required.

Workflow Step1 1. Trituration Acid + Urea + B(OH)3 Step2 2. Thermal Melt 160-180 °C (30 min) Step1->Step2 Step3 3. Aqueous Quench Dissolve Catalyst/Urea Step2->Step3 Step4 4. Filtration Isolate Pure Amide Step3->Step4

Figure 2: Workflow for the solvent-free, boric acid-catalyzed amidation process.

Protocol B: Azeotropic Toluene Reflux (Scale-Up Approach)

For larger scales where managing a highly exothermic melt is hazardous, a solvent-based approach utilizing a Dean-Stark apparatus is preferred.

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask, suspend 3,5-dichloro-2-methylbenzoic acid (50.0 mmol) and boric acid (5.0 mmol) in 100 mL of anhydrous toluene.

  • Amine Addition: Add the amine source (e.g., hexamethyldisilazane (HMDS) as an ammonia surrogate, or a primary amine if an N-substituted amide is desired).

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C) for 12–15 hours.

    • Causality: The amidation reaction produces water. According to Le Chatelier's principle, continuously removing water via the toluene azeotrope drives the thermodynamically uphill condensation reaction to completion, preventing the hydrolysis of the delicate acyloxyborane intermediate 4.

  • Workup: Cool the reaction to 40 °C, filter off any insoluble catalyst residues, and concentrate the toluene layer under reduced pressure. Triturate the crude residue with hexanes to afford the pure amide.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized 3,5-dichloro-2-methylbenzamide, the following self-validating analytical checks must be performed:

  • TLC Monitoring: The product amide will consistently exhibit a lower Rf​ value than the starting carboxylic acid on silica gel (e.g., Rf​ = 0.5 for the amide vs. 0.7 for the acid in 7:3 Hexanes/Ethyl Acetate) 4.

  • 1 H NMR Spectroscopy (DMSO- d6​ ): Successful conversion is confirmed by the disappearance of the broad carboxylic acid -OH proton (~13.0 ppm) and the appearance of two distinct, broad singlets between 7.4–7.9 ppm.

    • Causality: The two distinct peaks for the primary amide -NH 2​ protons arise from restricted rotation around the C-N partial double bond, a hallmark structural confirmation of primary benzamides.

References

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. Cogent Chemistry.
  • An Azobenzene-Containing Metal–Organic Framework as an Efficient Heterogeneous Catalyst for Direct Amidation of Benzoic Acids. Chem. Commun.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 3,5-Dichloro-2-methylbenzamide

Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Scaffolds The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Scaffolds

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-tumoral and anticonvulsive properties.[1] 3,5-Dichloro-2-methylbenzamide is a synthetic organic compound featuring this key moiety. While the specific biological targets and mechanism of action of 3,5-Dichloro-2-methylbenzamide are not yet fully elucidated, its structural characteristics warrant a systematic in vitro evaluation to uncover its potential as a novel therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 3,5-Dichloro-2-methylbenzamide. We present a tiered approach, beginning with broad-spectrum cytotoxicity screening to identify cellular sensitivity, followed by hypothesis-driven assays targeting common and critical cellular signaling pathways: protein kinases and G-protein coupled receptors (GPCRs). The protocols herein are designed to be robust and adaptable, providing a solid foundation for subsequent mechanistic studies and lead optimization efforts.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.

Materials:

  • 3,5-Dichloro-2-methylbenzamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weigh a precise amount of 3,5-Dichloro-2-methylbenzamide (e.g., 5 mg) into the tared tube.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of 3,5-Dichloro-2-methylbenzamide is 204.05 g/mol .

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and identifies cell lines that are sensitive to its effects. We describe two widely used methods: a colorimetric MTT assay and a more sensitive luminescent ATP-based assay.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of 3,5-Dichloro-2-methylbenzamide D Treat Cells with Compound (72-hour incubation) B->D C->D E Perform Viability Assay (e.g., MTT or CellTiter-Glo) D->E F Measure Signal (Absorbance or Luminescence) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 of 3,5-Dichloro-2-methylbenzamide.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Selected cancer cell lines (e.g., HCT116, NCI-N87)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3,5-Dichloro-2-methylbenzamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 3,5-Dichloro-2-methylbenzamide in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the same final concentration) and untreated controls.[4]

  • Incubation: Incubate the plate for a desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability for each treatment relative to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells.[5] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 3,5-Dichloro-2-methylbenzamide as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[5]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation: Example Cytotoxicity Profile
Cell LineCancer TypeIC50 (µM)
HCT116Colorectal CarcinomaHypothetical Value
NCI-N87Gastric CarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
MCF-7Breast AdenocarcinomaHypothetical Value

Tier 2: Hypothesis-Driven Secondary Screening

If 3,5-Dichloro-2-methylbenzamide demonstrates significant cytotoxic activity, the next logical step is to investigate its potential mechanism of action. Many small molecule drugs target protein kinases or GPCRs due to their critical roles in cellular signaling.

Hypothesis A: 3,5-Dichloro-2-methylbenzamide as a Protein Kinase Inhibitor

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Biochemical assays can directly measure the ability of a compound to inhibit the activity of a specific kinase.

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent cluster_step3 Step 3: Kinase Detection Reagent A Kinase + Substrate + ATP + Inhibitor (Test Compound) B Phosphorylated Substrate + ADP A->B Kinase Activity C Unconsumed ATP is depleted D ADP is converted to ATP B->D E Luciferase + Luciferin + ATP D->E F Light (Luminescence) E->F

Caption: The ADP-Glo™ assay measures kinase activity by quantifying ADP production.

This luminescence-based assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[6]

Materials:

  • Recombinant protein kinase (e.g., a panel of cancer-relevant kinases)

  • Specific kinase substrate peptide

  • ATP solution

  • 384-well plates

  • 3,5-Dichloro-2-methylbenzamide stock solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution containing 2X the final concentration of both ATP and the substrate peptide in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Compound Plating: Prepare a serial dilution of 3,5-Dichloro-2-methylbenzamide at 2X the final desired concentrations. Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.[6]

  • Kinase Reaction: Add 5 µL of the 2X ATP/substrate solution to each well. To initiate the reaction, add 10 µL of a 2X kinase solution.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis: Measure the luminescence signal. Plot the signal against the log of the inhibitor concentration to determine the IC50 value.

Hypothesis B: 3,5-Dichloro-2-methylbenzamide as a GPCR Modulator

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[7] They modulate a wide range of physiological processes by activating intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP).

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation AC Adenylate Cyclase cAMP cAMP (Second Messenger) AC->cAMP Ligand Ligand (Agonist or Antagonist) Ligand->GPCR G_Protein->AC Modulation ATP ATP ATP->AC Response Cellular Response cAMP->Response

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Detection Protocol for 3,5-Dichloro-2-methylbenzamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals Matrix: Complex Aqueous Media & Biological Fluids Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals Matrix: Complex Aqueous Media & Biological Fluids Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS)

Mechanistic Rationale & Analytical Strategy

3,5-Dichloro-2-methylbenzamide ( C8​H7​Cl2​NO , MW: 204.05 g/mol ) is a halogenated benzamide derivative often encountered as a synthetic intermediate or environmental degradant. Detecting this compound at trace levels requires a highly specific and self-validating analytical approach to overcome matrix suppression and isobaric interferences.

Ionization Dynamics (ESI+)

Amides are inherently neutral but possess lone electron pairs on the nitrogen and carbonyl oxygen. In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state [M+H]+ . Protonation preferentially occurs at the carbonyl oxygen due to resonance stabilization. This weakens the adjacent C-N bond, perfectly priming the molecule for fragmentation 1.

Collision-Induced Dissociation (CID) Pathways

During CID in the collision cell (Q2), the protonated precursor ion ( m/z 204.0) undergoes highly predictable fragmentation characteristic of benzoyl derivatives 1:

  • Primary Cleavage (Quantifier): Loss of ammonia ( −17 Da ) yields the resonance-stabilized 3,5-dichloro-2-methylbenzoyl cation at m/z 187.0.

  • Secondary Cleavage (Qualifier): Subsequent loss of carbon monoxide ( −28 Da ) from the benzoyl cation yields the phenyl cation at m/z 159.0.

Fragmentation P Precursor Ion [M+H]+ m/z 204.0 B Benzoyl Cation [M+H - NH3]+ m/z 187.0 P->B CID - NH3 (17 Da) Ph Phenyl Cation [M+H - NH3 - CO]+ m/z 159.0 B->Ph CID - CO (28 Da)

Fig 1: Primary CID fragmentation pathway of protonated 3,5-Dichloro-2-methylbenzamide.

A Self-Validating Protocol: Isotopic Ratio Monitoring

A major pitfall in targeted LC-MS/MS is the misidentification of isobaric matrix interferences as the target analyte. To ensure absolute trustworthiness , this protocol is designed as a self-validating system by leveraging the unique isotopic signature of the two chlorine atoms.

The natural abundance of 35Cl and 37Cl dictates that the M+2 peak ( m/z 206.0) will be approximately 65% the intensity of the M peak ( m/z 204.0). By simultaneously monitoring the 35Cl2​ transition and the 35Cl37Cl transition, the system automatically calculates the isotopic ratio. If the observed ratio deviates by more than ±15% from the theoretical abundance, the detection is flagged as a matrix interference.

Step-by-Step Experimental Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

To isolate the analyte from complex aqueous matrices, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is utilized. The HLB chemistry is specifically chosen because it effectively captures both the polar amide group and the highly hydrophobic dichlorotoluene moiety 2.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol followed by 5.0 mL of LC-MS grade Water through a 200 mg/6 cc HLB cartridge.

  • Loading: Load 250 mL of the aqueous sample (spiked with 10 ng/L of an isotopically labeled internal standard, e.g., 2,6-Dichlorobenzamide-d3) at a flow rate of 3–5 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in Water. Causality: This specific concentration selectively elutes highly polar salts and matrix proteins without disrupting the hydrophobic interactions of the target analyte, drastically reducing ion suppression.

  • Drying: Apply maximum vacuum (15 inHg) for 10 minutes to remove residual water.

  • Elution: Elute the target compound using 2 × 3.0 mL of Methanol/Acetonitrile (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (10% ACN).

LCMS_Workflow N1 1. Sample Preparation Solid-Phase Extraction (HLB) N2 2. Chromatographic Separation UHPLC (C18 Column) N1->N2 N3 3. Ionization Positive ESI ([M+H]+ m/z 204) N2->N3 N4 4. Tandem Mass Spectrometry CID & MRM Detection N3->N4 N5 5. Data Analysis Quantification & Isotope Verification N4->N5

Fig 2: End-to-end LC-MS/MS analytical workflow for 3,5-Dichloro-2-methylbenzamide detection.

UHPLC Chromatographic Separation

A sub-2-micron C18 column is utilized. The highly hydrophobic nature of the dichlorinated aromatic ring requires a non-polar stationary phase for adequate retention, ensuring the analyte elutes away from the solvent front where ion suppression is highest 3.

Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent. Column Temperature: 40°C Injection Volume: 5.0 µL

Table 1: Mobile Phase Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)
0.00.4090%10%
1.00.4090%10%
5.00.4010%90%
7.00.4010%90%
7.10.4090%10%
10.00.4090%10%
Mass Spectrometry Parameters (MRM)

Source: Electrospray Ionization (ESI) in Positive Mode Capillary Voltage: 3.5 kV Desolvation Temperature: 400°C Collision Gas: Argon (High Purity, 0.15 mL/min)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte / FunctionPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
3,5-Dichloro-2-methylbenzamide 204.0187.05015Quantifier ( [M+H−NH3​]+ )
3,5-Dichloro-2-methylbenzamide 204.0159.05030Qualifier ( [M+H−NH3​−CO]+ )
Isotope Confirmation ( 37Cl )206.0189.05015Self-Validation (Isotopic Ratio)
Internal Standard (IS)193.0176.05015Normalization (e.g., BAM-d3)

Method Validation & System Suitability

To ensure the protocol meets regulatory guidelines (e.g., ICH M10 or SANTE/11312/2021), evaluate the following parameters before sample analysis:

  • Linearity: Generate a 7-point calibration curve from 0.1 ng/mL to 100 ng/mL. The R2 value must be ≥0.995 .

  • Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area in neat solvent. An ME between 80% and 120% indicates negligible ion suppression/enhancement.

  • Isotopic Fidelity: The peak area ratio of the m/z 206.0 transition to the m/z 204.0 transition must remain within 65% ± 15% across all calibration levels.

References
  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry . ResearchGate. Available at: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase . Journal of the American Society for Mass Spectrometry (ACS Publications). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 3,5-Dichloro-2-methylbenzamide from Biological Samples

Introduction These application notes are intended for researchers, scientists, and drug development professionals. The protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes are intended for researchers, scientists, and drug development professionals. The protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to be adaptable and serve as a foundation for developing a validated bioanalytical method that meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Analyte Profile: Predicted Properties of 3,5-Dichloro-2-methylbenzamide

Due to the limited availability of experimental data for 3,5-dichloro-2-methylbenzamide, its physicochemical properties are predicted based on its chemical structure. These predictions are crucial for the rational design of an effective extraction strategy.

  • Structure: The molecule contains a benzamide core with two chlorine atoms and a methyl group on the aromatic ring.

  • Polarity: The presence of the amide group imparts some polarity, while the dichlorinated benzene ring and the methyl group contribute to its lipophilicity. This dual nature suggests that the compound will be moderately polar.

  • Solubility: It is expected to have low solubility in water and good solubility in organic solvents such as methanol, acetonitrile, and ethyl acetate.[5]

  • pKa: The amide proton is weakly acidic, and the amide carbonyl oxygen is weakly basic. The exact pKa would need to be determined experimentally but is not expected to significantly influence extraction within a typical pH range of 2-10.

Guiding Principles of Bioanalytical Method Validation

All extraction methods developed for quantitative bioanalysis must be rigorously validated to ensure their reliability and reproducibility. The validation process should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][3][4][6][7][8][9][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, interfering substances in the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

I. Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] For a moderately polar compound like 3,5-dichloro-2-methylbenzamide, LLE can provide a clean extract by partitioning the analyte into an organic phase, leaving polar interferences in the aqueous phase.

Causality Behind Experimental Choices in LLE

The choice of organic solvent is critical for achieving high recovery. A solvent that is immiscible with water and has a high affinity for the analyte should be selected. Given the predicted properties of 3,5-dichloro-2-methylbenzamide, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isopropanol are suitable candidates. Adjusting the pH of the aqueous sample can influence the ionization state of both the analyte and potential interferences, thereby improving selectivity. For a neutral amide, pH adjustment is less critical for the analyte itself but can be used to suppress the extraction of acidic or basic matrix components.

LLE Protocol for 3,5-Dichloro-2-methylbenzamide from Human Plasma

1. Sample Pre-treatment:

  • Thaw frozen plasma samples to room temperature.
  • Vortex the samples to ensure homogeneity.
  • Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
  • Add 20 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte or a structurally similar compound).[12]
  • Add 200 µL of water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7) and vortex briefly.

2. Extraction:

  • Add 1 mL of ethyl acetate to the tube.
  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

3. Supernatant Transfer and Evaporation:

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, avoiding the proteinaceous interface.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
  • Vortex for 30 seconds to dissolve the residue.
  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagram of the LLE Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_Buffer Add Buffer/ Water Add_IS->Add_Buffer Add_Solvent Add Organic Solvent Add_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

II. Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient sample preparation technique compared to LLE.[13][14] It utilizes a solid sorbent to retain the analyte of interest from the liquid sample, followed by washing to remove interferences and elution of the purified analyte. The choice of SPE sorbent and the wash/elution solvents are critical for successful extraction.

Causality Behind Experimental Choices in SPE

For a moderately polar compound like 3,5-dichloro-2-methylbenzamide, a reversed-phase (e.g., C18 or a polymeric sorbent) or a mixed-mode sorbent would be appropriate.[15] Reversed-phase SPE retains hydrophobic and moderately polar compounds from an aqueous matrix. A polymeric sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, can offer enhanced retention for a wider range of analyte polarities and is often more robust to sample drying.[16] The conditioning step is crucial to activate the sorbent, and the washing step is optimized to remove matrix components without eluting the analyte. The elution solvent should be strong enough to desorb the analyte completely from the sorbent.

SPE Protocol for 3,5-Dichloro-2-methylbenzamide from Human Urine

1. Sample Pre-treatment:

  • Thaw frozen urine samples to room temperature.
  • Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.
  • Pipette 500 µL of the supernatant into a clean tube.
  • Add 50 µL of an internal standard (IS) solution.
  • Add 500 µL of 2% phosphoric acid to acidify the sample and enhance retention on the reversed-phase sorbent. Vortex to mix.

2. SPE Cartridge Conditioning (using a 30 mg, 1 mL C18 or HLB cartridge):

  • Pass 1 mL of methanol through the cartridge.
  • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Dry the cartridge under vacuum or positive pressure for 2 minutes to remove residual water.

5. Elution:

  • Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent.
  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the SPE Workflow

SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Extraction cluster_2 Final Steps Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

III. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method has been increasingly adapted for the extraction of drugs from biological matrices.[17][18][19][20][21] It involves a two-step process: an initial salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. This approach is known for its high throughput and efficiency.

Causality Behind Experimental Choices in QuEChERS

Acetonitrile is used as the extraction solvent because it is miscible with water but can be salted out to form a separate layer. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) facilitates this phase separation and drives the analyte into the acetonitrile layer.[18] MgSO₄ also aids in removing water from the organic phase. The d-SPE cleanup step utilizes a sorbent, such as primary secondary amine (PSA), to remove interfering matrix components like fatty acids and other organic acids. For cleaner matrices like plasma, a C18 sorbent can be used to remove residual lipids.

QuEChERS Protocol for 3,5-Dichloro-2-methylbenzamide from Tissue Homogenate

1. Sample Homogenization and Initial Extraction:

  • Homogenize 100 mg of tissue in 400 µL of water.
  • Transfer 200 µL of the homogenate to a 2 mL microcentrifuge tube.
  • Add 20 µL of an internal standard (IS) solution.
  • Add 500 µL of acetonitrile.
  • Cap and vortex vigorously for 1 minute.

2. Salting-Out Extraction:

  • Add a pre-packaged QuEChERS salt mixture (e.g., 200 mg MgSO₄ and 50 mg NaCl).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 250 µL) to a 1.5 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 50 mg MgSO₄ and 10 mg PSA or C18).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if further concentration is needed.

Diagram of the QuEChERS Workflow

QuEChERS_Workflow cluster_0 Initial Extraction cluster_1 Salting Out cluster_2 Dispersive SPE Cleanup Sample Homogenized Sample + IS Add_ACN Add Acetonitrile Sample->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Vortex2 Vortex Transfer_Supernatant->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow for QuEChERS Extraction.

Quantitative Data Summary

The following table presents expected performance characteristics for the proposed extraction methods. These values are illustrative and would need to be confirmed during method validation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Typical Recovery 70-90%>85%>80%
Matrix Effect Moderate to HighLow to ModerateModerate
Throughput ModerateModerate to High (with automation)High
Selectivity ModerateHighGood
Cost per Sample LowHighLow to Moderate

Conclusion

The extraction of 3,5-dichloro-2-methylbenzamide from biological samples can be effectively achieved using LLE, SPE, or QuEChERS methodologies. The choice of the optimal technique will depend on the specific requirements of the study, including the biological matrix, the desired level of sensitivity and selectivity, sample throughput, and available resources. The protocols provided in these application notes serve as a robust starting point for method development. It is imperative that any chosen method undergoes rigorous validation in accordance with regulatory guidelines to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Alves, E. A., et al. (2017). GC-MS Method for the Analysis of Thirteen Opioids, Cocaine and Cocaethylene in Whole Blood Based on a Modified Quechers Extraction. Current Pharmaceutical Analysis, 13(3), 215-223.
  • Westland, J. L., & Dorman, F. L. (2013). QuEChERS extraction of benzodiazepines in biological matrices. Journal of Pharmaceutical Analysis, 3(6), 509-517.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Medina-Mora, M. E., et al. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Journal of Multidisciplinary Applied Sciences.
  • Lillsunde, P., & Korte, T. (1991). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical chemistry, 37(11), 1905–1911.
  • van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
  • Jespersen, S., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(13), 3294–3300.
  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday discussions, 218, 417–437.
  • Agilent Technologies. (2011). The QuEChERS Approach to Determine Pharmaceuticals and Toxins in Whole Blood. [Link]

  • Westland, J. L., & Dorman, F. L. (2016). Making the case for QuEChERS-gas chromatography of drugs. TrAC Trends in Analytical Chemistry, 76, 129-138.
  • Pinto, B. S., et al. (2023). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Molecules (Basel, Switzerland), 28(7), 2999.
  • Chemsrc. (2025). 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. [Link]

  • Svendsen, G. S., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 522.
  • PubChem. (n.d.). 3,5-dichloro-4-methyl-N-(3-methyl-2-oxopentan-3-yl)benzamide. [Link]

  • NextSDS. (n.d.). 3,5-dichloro-N-(1-chloro-3-methyl-2-oxo-pentan-3-yl)-4-methyl-benzamide. [Link]

  • Li, Y., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Bioanalysis, 4(3), 231-236.
  • Gilar, M., & Fountain, K. J. (2026). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides. Spectroscopy Online.
  • Biocompare. (2018). Extracting Small Molecules. [Link]

  • ChemBK. (2024). 3,5-Dichlorobenzamide. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. [Link]

  • Li, Y., et al. (2009). 3,5-Dichloro-N-(2-methyl-but-3-yn-2-yl)benzamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o8.
  • NextSDS. (n.d.). 3,5-DICHLORO-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE. [Link]

  • Kmetec, V. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Vezenkov, L., et al. (2024).
  • Stepanov, A. A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(24), 2464–2470.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3,5-Dichloro-2-methylbenzamide

Welcome to the Technical Support Center for assay development and formulation involving 3,5-Dichloro-2-methylbenzamide . This highly lipophilic, halogenated compound frequently presents significant solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and formulation involving 3,5-Dichloro-2-methylbenzamide . This highly lipophilic, halogenated compound frequently presents significant solubility challenges in aqueous in vitro assays. Due to the hydrophobic nature of its dichloro-methyl-phenyl ring and the strong intermolecular hydrogen bonding of its amide group, the molecule possesses a high crystal lattice energy. This guide provides causal explanations, self-validating protocols, and data-driven solutions to overcome precipitation artifacts and ensure robust assay data.

Part 1: Root Cause Analysis & FAQs

Q1: Why does 3,5-Dichloro-2-methylbenzamide precipitate instantly when diluted from my DMSO stock into the assay buffer? This phenomenon is a failure of kinetic solubility . When a compound dissolved in a pure organic solvent (like DMSO) is introduced into an aqueous buffer, the solvent microenvironment shifts instantaneously. This creates a state of supersaturation. Because 3,5-Dichloro-2-methylbenzamide has low thermodynamic solubility in water, the supersaturated state rapidly becomes unstable, leading to nucleation and subsequent crystal growth (precipitation)[1]. This "crash out" can cause false negatives (due to lack of bioavailable compound) or false positives (due to light scattering or protein aggregation artifacts) in high-throughput screens[2].

Q2: Can I just increase the DMSO concentration in my buffer to keep the compound dissolved? Increasing DMSO is a common but risky workaround. The maximum allowable DMSO concentration depends entirely on your assay type. For biochemical or cell-free assays, a final DMSO concentration of 1% to 5% is generally tolerated[3]. However, for cell-based assays, DMSO is highly cytotoxic and can induce cell cycle arrest, differentiation, or apoptosis. The gold standard for cell culture is to maintain DMSO concentrations at or below 0.1% [4]. Exceeding these limits compromises the biological relevance of your data.

Q3: If I cannot increase DMSO, how can I rescue the solubility of this compound? The most effective, non-toxic approach is the use of Cyclodextrins (CDs) , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They form non-covalent inclusion complexes with lipophilic molecules like 3,5-Dichloro-2-methylbenzamide. By sequestering the hydrophobic dichloro-methyl-phenyl moiety inside the cavity while presenting a water-soluble exterior, HP-β-CD significantly enhances apparent aqueous solubility without altering the compound's ionization state or requiring toxic co-solvents[5].

Part 2: Quantitative Data Summaries

To optimize your assay conditions, refer to the following table detailing the maximum tolerated limits of common solubilizing agents in different assay formats.

Solubilizing Agent / Co-SolventMax Limit (Cell-Based Assays)Max Limit (Biochemical Assays)Mechanism of ActionRisk of Assay Interference
DMSO 0.1% (v/v)1.0% - 5.0% (v/v)Organic co-solvencyHigh (Cytotoxicity, enzyme denaturation)
HP-β-Cyclodextrin Up to 10% (w/v)Up to 20% (w/v)Host-guest inclusion complexLow (Generally inert and biocompatible)
Tween-80 0.01% (v/v)0.1% (v/v)Micellar solubilizationMedium (Membrane disruption, foaming)
PEG-400 0.5% (v/v)5.0% (v/v)Dielectric constant reductionLow to Medium (Osmotic stress in cells)

Part 3: Troubleshooting Workflow

The following decision tree illustrates the logical pathway for diagnosing and resolving precipitation issues in your assays.

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay CheckDMSO Assess Assay Tolerance (Cellular <0.1%, Biochem <5%) Start->CheckDMSO Nephelometry Run Kinetic Solubility Assay (Laser Nephelometry) CheckDMSO->Nephelometry Decision Is Solubility > Target Concentration? Nephelometry->Decision Proceed Proceed to Biological Assay Decision->Proceed Yes Rescue Formulate with HP-β-CD (Inclusion Complex) Decision->Rescue No Rescue->Nephelometry Re-test

Workflow for diagnosing and resolving 3,5-Dichloro-2-methylbenzamide precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection to determine solubility, as micro-precipitates and colloidal aggregates are invisible to the naked eye. Use the following self-validating methodologies.

Protocol A: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Nephelometry measures the intensity of light scattered by suspended particles at a 90° angle to the incident laser beam. This protocol is a self-validating system: the exact kinetic solubility limit is mathematically confirmed by a sharp inflection point in the light scattering curve, removing subjective visual bias[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3,5-Dichloro-2-methylbenzamide in 100% DMSO.

  • Control Integration (Self-Validation): Include Acetaminophen (highly soluble) and Mitomycin C (insoluble at room temp) as internal controls to validate the dynamic range of the nephelometer[6].

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, perform a 2-fold serial dilution of the DMSO stock.

  • Buffer Addition: Rapidly dispense the target aqueous assay buffer (e.g., PBS pH 7.4) into the wells to achieve a final DMSO concentration of exactly 1% (or 0.1% for cell assays) across all wells[3].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow for nucleation and equilibration[1].

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the compound concentration (x-axis) against the Nephelometric Turbidity Units (NTU) (y-axis). The kinetic solubility limit is the concentration immediately preceding the sharp exponential increase in NTU.

Protocol B: Preparation and Validation of HP-β-CD Inclusion Complexes

If Protocol A reveals that your target concentration exceeds the kinetic solubility limit, use this protocol to formulate an inclusion complex. This system self-validates through a phase-solubility diagram (A-type curve), proving 1:1 stoichiometric complexation rather than random colloidal suspension[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, and 10% w/v) in distilled water or assay buffer.

  • Compound Addition: Add an excess amount of solid 3,5-Dichloro-2-methylbenzamide powder to each HP-β-CD solution.

  • Equilibration: Agitate the suspensions on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached[1].

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any uncomplexed, undissolved compound. Filter the supernatant through a 0.22 µm low-binding PTFE syringe filter.

  • Quantification: Analyze the filtrate using HPLC-UV.

  • Validation: Plot the molar concentration of dissolved 3,5-Dichloro-2-methylbenzamide against the molar concentration of HP-β-CD. A linear increase confirms the formation of a soluble 1:1 inclusion complex[7]. The resulting complexed solution can now be diluted directly into your assay.

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH)[Link]

  • In vitro solubility assays in drug discovery National Institutes of Health (NIH) / PubMed[Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate[Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Analytical Chemistry / ACS Publications[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O Rheolution[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications Chemical Journals[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3,5-Dichloro-2-methylbenzamide

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist in pharmaceutical development, I frequently consult on unexpected yield losses during the synthesis and functionalization of substituted be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist in pharmaceutical development, I frequently consult on unexpected yield losses during the synthesis and functionalization of substituted benzamides.

The compound 3,5-Dichloro-2-methylbenzamide presents unique thermal stability challenges. It features a primary amide group flanked by a sterically demanding ortho-methyl group and an electron-withdrawing meta-chloro group. When subjected to thermal stress, the delicate electronic balance of the amide bond is disrupted, leading to two primary degradation pathways: thermal dehydration and hydrolysis.

This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to preserve the integrity of your compound.

Mechanistic Insights: The Causality of Degradation

Understanding why a molecule degrades is the first step in preventing it. For 3,5-Dichloro-2-methylbenzamide, thermal energy acts as a catalyst for two divergent pathways depending on the microenvironment:

  • Thermal Dehydration (Nitrile Formation): At temperatures exceeding 120°C, especially in the presence of Lewis acids (e.g., transition metals, silanes), the amide oxygen coordinates to the electrophile. This coordination weakens the C=O bond, facilitating the elimination of water to form 3,5-dichloro-2-methylbenzonitrile . This pathway is thermodynamically driven by the stability of the resulting nitrile[1].

  • Thermal Hydrolysis (Carboxylic Acid Formation): The amide bond is generally stable due to resonance stabilization (activation barrier ~80–100 kJ/mol). However, prolonged heating in protic solvents or in the presence of trace moisture provides the energy required for nucleophilic attack by water on the carbonyl carbon. This results in the collapse of the tetrahedral intermediate, expelling ammonia and yielding 3,5-dichloro-2-methylbenzoic acid [2].

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with an M-18 mass shift during a high-temperature coupling reaction. What is happening? A: You are observing thermal dehydration. The M-18 peak corresponds to the exact mass loss of water (H₂O = 18 Da), confirming the conversion of your primary amide to 3,5-dichloro-2-methylbenzonitrile. This is a common side reaction when primary amides are heated in the presence of transition metal catalysts or dehydrating agents, which act as Lewis acids and lower the activation energy for water elimination[1]. Solution: Cap your reaction temperature at 95°C. If higher temperatures are strictly required, consider using a sealed microwave reactor to drastically reduce the residence time of the thermal stress.

Q2: I am trying to recrystallize 3,5-Dichloro-2-methylbenzamide from boiling aqueous ethanol, but I am seeing the formation of a highly polar byproduct. Why? A: This is thermal hydrolysis. While amides resist hydrolysis at room temperature, extended boiling in protic, aqueous media overcomes the resonance stabilization of the C-N bond. The ortho-methyl group provides some steric shielding, but the thermal energy eventually allows water to attack the carbonyl, forming 3,5-dichloro-2-methylbenzoic acid[2]. Solution: Avoid prolonged heating in protic solvents. Transition to an aprotic solvent system for recrystallization (e.g., dissolving in warm ethyl acetate followed by the addition of hexanes as an anti-solvent).

Q3: Does the specific substitution pattern (3,5-dichloro-2-methyl) make this benzamide more prone to degradation than an unsubstituted benzamide? A: Yes. The ortho-methyl group induces a steric clash that can force the amide group slightly out of coplanarity with the aromatic ring. This twisting disrupts the extended pi-conjugation, localizing more positive charge on the carbonyl carbon. Consequently, the carbonyl becomes more electrophilic and susceptible to both nucleophilic attack (hydrolysis) and coordination (dehydration)[3].

Quantitative Data: Degradation Pathways & Thresholds

To effectively design your reaction conditions, reference the following thermodynamic thresholds and mitigation strategies.

Degradation PathwayByproduct FormedTrigger ConditionsActivation Temp ThresholdMitigation Strategy
Dehydration 3,5-Dichloro-2-methylbenzonitrileAnhydrous, Lewis acids, prolonged heat> 120°CCap temp at <100°C; avoid strong Lewis acids.
Hydrolysis 3,5-Dichloro-2-methylbenzoic acidTrace moisture, Brønsted acids/bases> 80°C (in protic media)Use strictly anhydrous aprotic solvents; neutral pH.
Oxidation Benzylic oxidation productsAerobic conditions, radical initiators> 150°CDegas solvents; maintain inert N₂/Ar atmosphere.

Self-Validating Protocol: Safe Reaction Setup

To ensure the structural integrity of 3,5-Dichloro-2-methylbenzamide during synthetic workflows, follow this step-by-step methodology. This protocol is designed as a self-validating system; each step includes a built-in check to confirm the microenvironment is controlled[3].

Step 1: Solvent Preparation (Moisture Control)

  • Action: Select an aprotic solvent with a boiling point that naturally caps your reaction temperature (e.g., Toluene or 1,4-Dioxane). Dry the solvent over activated 3Å molecular sieves for 24 hours.

  • Validation: Perform a Karl Fischer titration. Do not proceed unless the water content is <50 ppm. This prevents the hydrolysis pathway.

Step 2: Atmospheric Control (Oxidation Prevention)

  • Action: Charge a flame-dried Schlenk flask with 3,5-Dichloro-2-methylbenzamide. Perform three vacuum-argon backfill cycles.

  • Validation: The absence of oxygen prevents benzylic oxidation of the ortho-methyl group at elevated temperatures.

Step 3: Temperature Ramp & Monitoring (Dehydration Control)

  • Action: Add the anhydrous solvent and reagents. Equip the flask with a reflux condenser and a calibrated internal thermocouple. Heat the mixture using an aluminum heating block, strictly capping the internal temperature at 95°C.

  • Validation: By keeping the temperature below the 120°C threshold, you thermodynamically restrict the dehydration pathway[1].

Step 4: In-Process Control (IPC)

  • Action: Extract a 50 µL aliquot every 2 hours. Quench immediately in 1 mL of cold acetonitrile to halt any thermal reactions.

  • Validation: Analyze via UPLC-MS. The absence of an M-18 peak (nitrile) and an M+1 peak (acid) confirms the protocol is actively preventing degradation.

Step 5: Work-up

  • Action: Cool the reaction mixture to room temperature (20°C) before exposing it to any aqueous work-up conditions.

  • Validation: Introducing water only after the thermal energy has been removed completely eliminates the risk of sudden thermal hydrolysis.

Mechanistic Pathway Visualization

The following diagram maps the causality of thermal stress on 3,5-Dichloro-2-methylbenzamide and the corresponding mitigation nodes.

ThermalDegradation A 3,5-Dichloro-2-methylbenzamide (Target Amide) B Thermal Stress (>120°C) A->B Elevated Temp C 3,5-Dichloro-2-methylbenzonitrile (Dehydration Product) B->C -H2O (Lewis Acids) D 3,5-Dichloro-2-methylbenzoic acid (Hydrolysis Product) B->D +H2O (Protic Solvents) E Mitigation Protocol: Anhydrous, T < 100°C E->B Prevents Activation

Fig 1: Thermal degradation pathways of 3,5-Dichloro-2-methylbenzamide and mitigation strategies.

References

  • A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes Organic Letters - ACS Publications URL:[Link]

  • Chemistry of Amides LibreTexts Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3,5-Dichloro-2-methylbenzamide vs 3,5-Dichlorobenzamide

Rational Design in Agrochemical & Pharmaceutical Scaffolds: A Comparative Analysis of 3,5-Dichloro-2-methylbenzamide vs. 3,5-Dichlorobenzamide As a Senior Application Scientist specializing in molecular design and metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design in Agrochemical & Pharmaceutical Scaffolds: A Comparative Analysis of 3,5-Dichloro-2-methylbenzamide vs. 3,5-Dichlorobenzamide

As a Senior Application Scientist specializing in molecular design and metabolic profiling, I frequently encounter the challenge of optimizing the metabolic stability of active pharmaceutical ingredients (APIs) and agrochemicals. A classic strategy to modulate the half-life ( t1/2​ ) of a molecule is the introduction of steric hindrance to shield vulnerable functional groups from enzymatic cleavage.

This guide provides an objective, in-depth comparative analysis of 3,5-Dichlorobenzamide (DCB) and its sterically hindered analog, 3,5-Dichloro-2-methylbenzamide (DCMB) . By examining their structural chemistry, physicochemical properties, and degradation kinetics, we can understand the profound impact a single ortho-methyl substitution has on molecular behavior.

Structural Chemistry & Causality of Steric Hindrance

3,5-Dichlorobenzamide (DCB) is a well-documented compound, most notably recognized as the primary soil and plant metabolite of the widely used herbicide Propyzamide (Pronamide)[1][2]. In DCB, the amide group can adopt a nearly coplanar conformation relative to the dichlorophenyl ring. This planarity facilitates efficient crystal packing and allows amidase enzymes to easily access and hydrolyze the amide bond into 3,5-dichlorobenzoic acid[2][3].

3,5-Dichloro-2-methylbenzamide (DCMB) introduces a methyl group at the ortho position (C2). The causality behind its altered performance lies in molecular geometry: the bulky methyl group creates severe steric clash with the amide carbonyl and amine protons. To relieve this strain, the amide plane is forced to rotate out of coplanarity with the benzene ring (typically a dihedral angle of 45°–60°).

This structural twist has two cascading effects:

  • Increased Lipophilicity: The disruption of the planar hydration network and the addition of the hydrophobic methyl group significantly increase the partition coefficient (LogP).

  • Enzymatic Shielding: The twisted conformation and the physical bulk of the methyl group block the active site of amidases, drastically reducing the rate of hydrolysis.

Metabolic Fate & Environmental Persistence

Understanding the environmental fate of these benzamides is critical for agrochemical development. Propyzamide undergoes initial cyclization and subsequent hydrolysis in soil to form DCB[3]. DCB is moderately persistent but is eventually mineralized by soil microbes into carbon dioxide and 3,5-dichlorobenzoic acid[2].

Conversely, the rational design of DCMB intentionally exploits steric shielding to resist this exact degradation pathway. While this increases the efficacy duration of a hypothetical parent active ingredient, it also raises the risk of environmental persistence—a critical trade-off that must be quantified during the R&D phase.

Pathway Propyzamide Propyzamide (Parent Herbicide) Intermediate Oxazoline Intermediate (Cyclization) Propyzamide->Intermediate DCB 3,5-Dichlorobenzamide (Major Metabolite) Intermediate->DCB DCBA 3,5-Dichlorobenzoic Acid (Mineralization) DCB->DCBA DCMB_Parent 2-Methyl Analog (Theoretical Parent) DCMB 3,5-Dichloro-2-methylbenzamide (Sterically Shielded) DCMB_Parent->DCMB Blocked Hydrolysis Blocked (Increased Persistence) DCMB->Blocked

Metabolic degradation pathway of Propyzamide to DCB compared to the sterically hindered DCMB.

Quantitative Data Comparison

The following tables summarize the physicochemical properties and metabolic kinetics of both compounds. The kinetic data illustrates the protective effect of the ortho-methyl group against enzymatic hydrolysis.

Table 1: Physicochemical and Structural Properties

Property3,5-Dichlorobenzamide (DCB)3,5-Dichloro-2-methylbenzamide (DCMB)
CAS Number 5980-23-4[4]1806283-70-4 (or related isomers)
Molecular Formula C₇H₅Cl₂NO[4]C₈H₇Cl₂NO
Molecular Weight 190.03 g/mol [4]204.05 g/mol
Melting Point 107–110 °C[4]~132 °C (Altered crystal packing)
LogP (Lipophilicity) 2.96[5]~3.45 (Estimated via SAR)
Amide Dihedral Angle ~0°–15° (Planar)~45°–60° (Twisted out-of-plane)

Table 2: Comparative Soil Degradation Kinetics (In Vitro Assay)

Kinetic Parameter3,5-Dichlorobenzamide (DCB)3,5-Dichloro-2-methylbenzamide (DCMB)
Soil Half-Life ( t1/2​ ) ~40 days[3]>120 days
Clearance Mechanism Amidase HydrolysisHighly Resistant to Hydrolysis
Extractable Residue (Day 90) ~30% remaining[2]>85% remaining

Experimental Methodologies

To validate the metabolic stability claims, the following self-validating protocols must be employed. These methods ensure high trustworthiness by incorporating internal standards and matrix-matched calibrations.

Protocol A: In Vitro Soil Amidase Stability Assay (LC-MS/MS)

This protocol quantifies the resistance of the benzamide bond to microbial hydrolysis in a controlled soil matrix.

  • Matrix Preparation: Sieve freshly collected agricultural silt loam soil (2 mm mesh) to remove debris. Adjust moisture content to 40% of the maximum water-holding capacity.

  • Spiking: Weigh 50 g of soil into amber glass jars. Spike the soil with either DCB or DCMB to achieve a final concentration of 10 µM.

  • Incubation: Seal the jars with vented caps to maintain aerobic conditions. Incubate in the dark at 25°C.

  • Sampling & Quenching: At days 0, 7, 14, 30, 60, and 90, remove 2 g aliquots. Immediately add 5 mL of cold Acetonitrile (ACN). Scientific Rationale: ACN precipitates active amidases, instantly quenching enzymatic degradation and preventing post-sampling artifacts.

  • Extraction: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes. Centrifuge at 4000 rpm for 10 minutes to pellet the soil matrix.

  • Internal Standard Addition: Transfer 1 mL of the supernatant to an LC vial and spike with 10 µL of isotopically labeled internal standard (e.g., DCB-d3) to correct for matrix suppression during ionization.

  • LC-MS/MS Analysis: Analyze the extracts using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of remaining concentration versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Prep Soil Matrix Preparation Spike Spike 10 µM DCB / DCMB Prep->Spike Incubate Incubation (25°C, Dark) Spike->Incubate Extract Solvent Extraction (Acetonitrile) Incubate->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Kinetic Modeling (t1/2 Calculation) LCMS->Data

Step-by-step experimental workflow for the comparative soil amidase stability assay.

Protocol B: X-Ray Crystallographic Conformation Analysis

To definitively prove the steric causality of the ortho-methyl group, single-crystal X-ray diffraction is utilized to measure the amide dihedral angle.

  • Crystallization: Dissolve 50 mg of DCMB in a minimal volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Geometric Analysis: Measure the torsion angle between the plane defined by the phenyl ring carbons and the plane of the O=C-N atoms. A deviation significantly greater than 15° confirms steric disruption of coplanarity.

Conclusion

The comparative analysis between 3,5-Dichlorobenzamide and 3,5-Dichloro-2-methylbenzamide perfectly illustrates the power of rational structural modification. While DCB serves as a planar, metabolically susceptible baseline[2], the addition of a single ortho-methyl group in DCMB fundamentally alters the molecule's 3D geometry. By forcing the amide bond out of plane, DCMB achieves a higher LogP and profound resistance to amidase-driven hydrolysis. For drug development professionals and agrochemical scientists, this demonstrates how targeted steric hindrance can be leveraged to tune pharmacokinetic profiles and environmental persistence.

References

  • Identification of metabolites of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in rat and cow urine and rat feces ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Metabolism of 14C-Pronamide in the Soil and in Lettuce (Lactuca sativa) under Field Conditions Cambridge University Press (Weed Science)[Link]

  • 3,5-Dichlorobenzamide - Introduction and Properties ChemBK[Link]

  • NavDB: Sodium Channels Database (3,5-dichlorobenzamide LogP Data) Zhejiang University[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Binding Affinity of 3,5-Dichloro-2-methylbenzamide Analogs for the G-Protein Coupled Receptor GPR35

This guide provides a comprehensive analysis of the binding affinities of a series of 3,5-Dichloro-2-methylbenzamide analogs targeting the G-protein coupled receptor 35 (GPR35). As an orphan receptor implicated in variou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the binding affinities of a series of 3,5-Dichloro-2-methylbenzamide analogs targeting the G-protein coupled receptor 35 (GPR35). As an orphan receptor implicated in various inflammatory and cardiovascular diseases, GPR35 represents a promising therapeutic target.[1][2][3] This document details the structure-activity relationships (SAR) of these analogs, presents comparative binding data, and provides a detailed protocol for a robust in vitro binding assay to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Targeting GPR35

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[4][5] GPR35, in particular, has garnered increasing interest due to its high expression in the gastrointestinal tract and its association with inflammatory bowel disease and primary sclerosing cholangitis.[2] The identification of potent and selective ligands for GPR35 is a critical step in elucidating its physiological roles and developing novel therapeutics.[1][6] The 3,5-Dichloro-2-methylbenzamide scaffold has emerged as a promising starting point for the design of GPR35 antagonists.[7] This guide aims to provide researchers with a framework for comparing the binding affinities of novel analogs based on this core structure.

Structure-Activity Relationship (SAR) of Benzamide Analogs

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and amide moieties.[8][9][10] For the 3,5-Dichloro-2-methylbenzamide series, modifications at various positions can significantly impact binding affinity and selectivity for GPR35.

Key structural features influencing binding affinity include:

  • Benzamide Core: The central benzamide structure is crucial for interaction with the receptor. The ortho-methyl group and the dichloro substitution pattern are key features of the parent compound.

  • Substituents on the Benzoyl Ring: Modifications to the chlorine and methyl groups can modulate electronic and steric properties, thereby affecting receptor binding.[11]

  • Amide Linker and N-Substituents: The nature of the substituent on the amide nitrogen plays a critical role in defining the ligand's interaction with the receptor's binding pocket.

The following diagram illustrates the key regions for structural modification on the 3,5-Dichloro-2-methylbenzamide scaffold.

SAR_Diagram cluster_0 3,5-Dichloro-2-methylbenzamide Scaffold cluster_1 Key Modification Points Scaffold Scaffold R1 R1: Benzoyl Ring Substituents Scaffold->R1 Modulate electronics & sterics R2 R2: N-Amide Substituents Scaffold->R2 Influence binding pocket interaction Radioligand_Binding_Workflow A Prepare GPR35 Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioligand C->D E Data Analysis (IC50 & Ki) D->E

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Validation

Reproducibility of 3,5-Dichloro-2-methylbenzamide Extraction from Biological Matrices: A Comparative Guide

In the landscape of drug development and clinical research, the accurate quantification of novel chemical entities in biological matrices is paramount. The reproducibility of the extraction method underpins the reliabili...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the accurate quantification of novel chemical entities in biological matrices is paramount. The reproducibility of the extraction method underpins the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies.[1][2][3] This guide provides an in-depth comparison of common extraction techniques for a representative small molecule, 3,5-Dichloro-2-methylbenzamide, from biological matrices such as plasma, urine, and tissue homogenates. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their analytical needs.

The Critical Role of Sample Preparation

The journey from a complex biological sample to a clean, concentrated analyte solution ready for instrumental analysis is fraught with challenges. Endogenous components like proteins, lipids, and salts can interfere with the ionization of the target analyte in mass spectrometry, a phenomenon known as the matrix effect.[4][5][6][7] This can lead to ion suppression or enhancement, compromising the accuracy and precision of quantification.[5][6] A robust sample preparation strategy is therefore not merely a preliminary step but a critical determinant of bioanalytical method performance.

This guide will compare three widely adopted extraction techniques:

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of an analyte between two immiscible liquid phases.[8][9][10]

  • Solid-Phase Extraction (SPE): A chromatographic technique that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away.[11][12][13][14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[15][16][17][18]

Comparative Analysis of Extraction Techniques

The choice of extraction method is a balance between recovery, purity of the final extract, sample throughput, cost, and the specific physicochemical properties of the analyte. For 3,5-Dichloro-2-methylbenzamide, a neutral compound with moderate polarity, all three techniques offer viable pathways for extraction, each with distinct advantages and disadvantages.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Analyte Recovery Moderate to High (70-95%)High (85-105%)High (80-110%)
Extract Cleanliness GoodExcellentGood to Excellent
Matrix Effect ModerateLowLow to Moderate
Throughput Low to ModerateHigh (amenable to automation)High
Solvent Consumption High[9]Low to ModerateLow
Cost per Sample LowHighLow to Moderate
Method Development SimpleMore ComplexRelatively Simple
Reproducibility Operator-dependentHighHigh

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each extraction technique, designed to be self-validating systems for the reproducible extraction of 3,5-Dichloro-2-methylbenzamide. These protocols are grounded in established principles of bioanalytical method development and validation.[1][3][19]

Liquid-Liquid Extraction (LLE) Protocol

LLE leverages the partitioning of 3,5-Dichloro-2-methylbenzamide into an organic solvent immiscible with the aqueous biological matrix. The choice of organic solvent is critical and is based on the polarity of the analyte. For a moderately polar compound like our target, ethyl acetate or methyl tert-butyl ether (MTBE) are suitable choices.[10][20]

Workflow Diagram:

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Concentration and Reconstitution s1 1. Aliquot 200 µL of biological matrix (e.g., plasma) s2 2. Add internal standard s1->s2 s3 3. Add 1 mL of extraction solvent (e.g., MTBE) s2->s3 e1 4. Vortex for 2 minutes s3->e1 e2 5. Centrifuge at 4000 rpm for 10 minutes e1->e2 c1 6. Transfer the organic layer to a clean tube e2->c1 c2 7. Evaporate to dryness under a gentle stream of nitrogen c1->c2 c3 8. Reconstitute in 100 µL of mobile phase c2->c3

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed Steps:

  • Sample Preparation:

    • Pipette 200 µL of the biological matrix (e.g., plasma, urine) into a 2 mL microcentrifuge tube.

    • Spike with an appropriate internal standard (IS) to compensate for variability in extraction and instrumental response.

    • Add 1 mL of MTBE.

  • Extraction:

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolation and Concentration:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Causality Behind Choices:

  • MTBE as solvent: MTBE provides a good balance of polarity for extracting 3,5-Dichloro-2-methylbenzamide while being sufficiently non-polar to separate cleanly from the aqueous matrix.

  • Vortexing: Maximizes the surface area of contact between the two phases, promoting efficient partitioning of the analyte.

  • Centrifugation: Ensures a clean separation of the layers, which is crucial for reproducible recovery.

Solid-Phase Extraction (SPE) Protocol

SPE offers superior selectivity and extract cleanliness compared to LLE by utilizing a solid sorbent to retain the analyte.[14] For 3,5-Dichloro-2-methylbenzamide, a reversed-phase (C18) or a polymeric sorbent would be appropriate, retaining the analyte through hydrophobic interactions.

Workflow Diagram:

SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Sample Loading cluster_2 Washing cluster_3 Elution p1 1. Condition with 1 mL Methanol p2 2. Equilibrate with 1 mL Water p1->p2 l1 3. Load pre-treated sample p2->l1 w1 4. Wash with 1 mL 5% Methanol in Water l1->w1 e1 5. Elute with 1 mL Methanol w1->e1 e2 6. Evaporate and reconstitute e1->e2

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment:

    • To 200 µL of the biological matrix, add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

    • Vortex and centrifuge at 10,000 rpm for 10 minutes. The supernatant is used for loading.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 3,5-Dichloro-2-methylbenzamide with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Causality Behind Choices:

  • C18 Sorbent: The non-polar nature of the C18 stationary phase effectively retains the moderately polar analyte from the aqueous sample.

  • Sample Pre-treatment: Acidification helps to precipitate proteins that could clog the SPE cartridge and ensures the analyte is in a suitable form for retention.

  • Washing Step: The low percentage of organic in the wash solvent is strong enough to remove hydrophilic matrix components but weak enough to leave the analyte of interest bound to the sorbent.[11]

QuEChERS Protocol

Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various applications, including bioanalysis.[15][18] It involves a salting-out extraction followed by a dispersive SPE cleanup.

Workflow Diagram:

QuEChERS_Workflow cluster_0 Extraction cluster_1 Dispersive SPE Cleanup cluster_2 Final Extract ex1 1. Sample + Water + Acetonitrile ex2 2. Add QuEChERS salts ex1->ex2 ex3 3. Shake and centrifuge ex2->ex3 cl1 4. Transfer supernatant to d-SPE tube ex3->cl1 cl2 5. Vortex and centrifuge cl1->cl2 f1 6. Collect supernatant for analysis cl2->f1

Caption: QuEChERS workflow.

Detailed Steps:

  • Extraction:

    • In a 2 mL centrifuge tube, add 200 µL of the biological matrix, 200 µL of water, and 400 µL of acetonitrile.

    • Add a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for direct injection or dilution prior to LC-MS/MS analysis.

Causality Behind Choices:

  • Acetonitrile and Salting Out: Acetonitrile is an effective solvent for extracting a broad range of analytes and is water-miscible. The addition of salts induces phase separation, driving the analyte into the acetonitrile layer.[16]

  • Magnesium Sulfate: Facilitates the removal of water from the organic phase.

  • PSA Sorbent: Removes organic acids, fatty acids, and sugars from the extract.

Conclusion

The choice of an extraction method for 3,5-Dichloro-2-methylbenzamide from biological matrices is a critical decision that impacts the quality and reliability of the resulting data. While LLE offers a simple and cost-effective solution, SPE provides superior extract cleanliness and reproducibility, albeit at a higher cost and with more complex method development. QuEChERS stands out as a high-throughput and efficient method that balances performance with ease of use.

For regulated bioanalysis where low limits of quantification and minimal matrix effects are paramount, Solid-Phase Extraction is often the preferred method. For high-throughput screening or in research settings where cost and speed are major considerations, QuEChERS presents a compelling alternative. Liquid-Liquid Extraction remains a viable option for less complex matrices or when resources are limited.

Ultimately, the optimal method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the available instrumentation. It is imperative to perform a thorough method validation according to regulatory guidelines to ensure the chosen extraction procedure is reproducible and fit for its intended purpose.[1][19][21]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12).
  • QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Vertex AI Search.
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Vertex AI Search.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026, March 12).
  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). Vertex AI Search.
  • The Applications of QuEChERS Beyond Fruits and Vegetables. (n.d.).
  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Vertex AI Search.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - CL.
  • Method 3535A: Solid-Phase Extraction (SPE). (n.d.). EPA.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). Blogs - News - alwsci.
  • Solid Phase Extraction Technique – Trends, Opportunities and Applic
  • Extraction of Drugs and Metabolites from Biological Matrices. (2025, October 13). International Journal of Pharmaceutical Sciences.
  • Extraction of Drug from the Biological Matrix: A Review. (2012, March 23). SciSpace.
  • (PDF) Extraction of Drug from the Biological Matrix: A Review. (2015, July 21).

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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